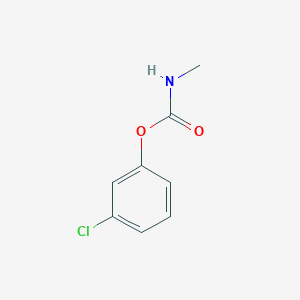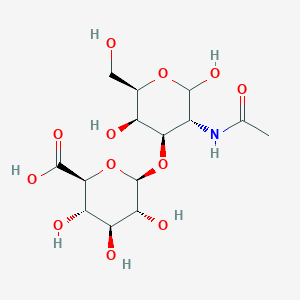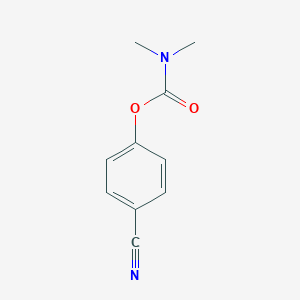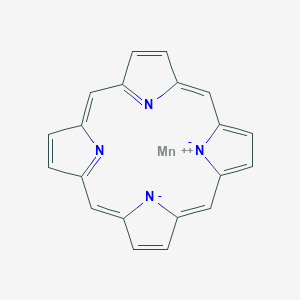![molecular formula H8N3O13Sc B231553 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- CAS No. 16987-28-3](/img/structure/B231553.png)
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a heterocyclic compound that has gained significant attention in the field of pharmaceutical research. It is a potent drug candidate that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been reported to inhibit the expression of various oncogenes and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells. Moreover, it has been reported to modulate various neurotransmitter systems and improve cognitive function.
Biochemical and Physiological Effects:
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, it has been shown to reduce the production of reactive oxygen species and prevent oxidative damage to cells. Moreover, it has been reported to improve mitochondrial function and enhance cellular energy production.
实验室实验的优点和局限性
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several advantages as a drug candidate for lab experiments. It has shown potent anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various research applications. Additionally, it has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its use in some labs. Furthermore, its stability and solubility properties can pose challenges in formulation and delivery.
未来方向
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several potential future directions for research. One area of interest is the development of novel formulations and delivery systems to improve its solubility and stability properties. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, its potential use in combination therapy with other drugs for the treatment of various diseases needs to be explored. Furthermore, its potential use in preclinical and clinical studies for the treatment of various diseases needs to be investigated.
合成方法
The synthesis of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction of p-(diethylamino)benzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain the desired compound. Other methods, such as the use of Grignard reagents and palladium-catalyzed reactions, have also been reported in the literature.
科学研究应用
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties and has shown efficacy against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, it has shown neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
属性
| 16987-28-3 | |
分子式 |
H8N3O13Sc |
分子量 |
273.4 g/mol |
IUPAC 名称 |
4-[(Z)-azepan-1-yliminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H27N3/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-20-13-7-5-6-8-14-20/h9-12,15H,3-8,13-14H2,1-2H3/b18-15- |
InChI 键 |
DBJDUPSNGKBPPH-SDXDJHTJSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCCCCC2 |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
同义词 |
1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)

![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)

![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
